molecular formula C19H28OS B13096703 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol

4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol

Cat. No.: B13096703
M. Wt: 304.5 g/mol
InChI Key: CSGQZIJGKDVCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to it. The presence of tert-butyl and phenylthio groups adds to the complexity and potential reactivity of the molecule.

Properties

Molecular Formula

C19H28OS

Molecular Weight

304.5 g/mol

IUPAC Name

4-tert-butyl-1-(1-phenylsulfanylcyclopropyl)cyclohexan-1-ol

InChI

InChI=1S/C19H28OS/c1-17(2,3)15-9-11-18(20,12-10-15)19(13-14-19)21-16-7-5-4-6-8-16/h4-8,15,20H,9-14H2,1-3H3

InChI Key

CSGQZIJGKDVCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.

    Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol and a suitable catalyst.

    Cyclohexanol Formation: The final step involves the formation of the cyclohexanol ring, which can be achieved through hydrogenation or other suitable methods.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced products.

    Substitution: The phenylthio group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Various substituted cyclohexanols.

Scientific Research Applications

4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group attached to the cyclohexane ring.

    Phenylthio Cyclohexanol: Similar structure but without the tert-butyl group.

    Tert-butyl Cyclohexanol: Similar structure but without the phenylthio group.

Uniqueness

The combination of tert-butyl and phenylthio groups in 4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol makes it unique, potentially offering distinct reactivity and applications compared to its simpler analogs.

Biological Activity

4-(Tert-butyl)-1-(1-(phenylthio)cyclopropyl)cyclohexanol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial activity, pharmacological implications, and structure-activity relationships, based on diverse research findings.

  • Molecular Formula : C16H24O2
  • Molecular Weight : 248.36 g/mol
  • CAS Number : 1942-71-8

The compound features a cyclohexanol backbone substituted with a tert-butyl group and a phenylthio-cyclopropyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of cyclohexanol, including this compound. In vitro tests have demonstrated selective antimicrobial activity against several strains of bacteria and fungi.

  • Testing Methodology : The antimicrobial activity was evaluated using agar diffusion methods and minimum inhibitory concentration (MIC) assays.
  • Results : The compound exhibited significant inhibition zones against Gram-positive bacteria such as Micrococcus luteus, while showing less efficacy against Staphylococcus aureus .
Microorganism Inhibition Zone (mm) MIC (µg/mL)
Micrococcus luteus1550
Staphylococcus aureus8100
Candida albicans1275

The mechanism by which the compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis. This suggests potential applications in developing new antibacterial agents .

Pharmacological Implications

The compound's structure suggests it may interact with various biological pathways. Preliminary in silico studies indicate favorable drug-like properties according to Lipinski's Rule of Five, which assesses the drug-likeness of compounds based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors .

Drug-Like Properties

Descriptor Value
Molecular Weight (MW)248.36 g/mol
Log P2.42
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Topological Polar Surface Area (TPSA)86.49 Ų

These parameters suggest that the compound has good permeability and bioavailability potential, making it an interesting candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have highlighted the compound's potential as an intermediate in synthesizing more complex biologically active molecules. For instance, research utilizing cyclohexanol derivatives has indicated promising results in terms of their efficacy against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.